N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The chloro(difluoro)methoxyphenyl group is then introduced through a nucleophilic aromatic substitution reaction, where a suitable chloro(difluoro)methoxybenzene derivative reacts with the indole intermediate. The final step involves the acylation of the indole nitrogen with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic aromatic substitution steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the chloro(difluoro)methoxyphenyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-chlorophenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-{4-(difluoromethoxy)phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-{4-methoxyphenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Uniqueness
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to the presence of both chloro and difluoro groups on the methoxyphenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N2O3/c21-20(22,23)28-14-9-7-13(8-10-14)24-17(26)11-25-16-6-2-4-12-3-1-5-15(18(12)16)19(25)27/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGVCLFBSCEMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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